molecular formula C18H20N2O3S B11437928 4-(1,1-dioxido-1,2-thiazolidin-2-yl)-N-(4-ethylphenyl)benzamide

4-(1,1-dioxido-1,2-thiazolidin-2-yl)-N-(4-ethylphenyl)benzamide

Cat. No.: B11437928
M. Wt: 344.4 g/mol
InChI Key: DDTAWSKWUOPUCI-UHFFFAOYSA-N
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Description

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with an ethylphenyl group and an isothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the isothiazolidinyl intermediate. This intermediate is then reacted with 4-ethylphenylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering a new avenue for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The isothiazolidinyl moiety may interact with enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE
  • 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE
  • 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-TERT-BUTYLPHENYL)BENZAMIDE

Uniqueness

The uniqueness of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE lies in its specific substitution pattern. The ethyl group on the phenyl ring may confer distinct physical and chemical properties, such as solubility and reactivity, compared to its methyl, isopropyl, or tert-butyl analogs.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C18H20N2O3S/c1-2-14-4-8-16(9-5-14)19-18(21)15-6-10-17(11-7-15)20-12-3-13-24(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21)

InChI Key

DDTAWSKWUOPUCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

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